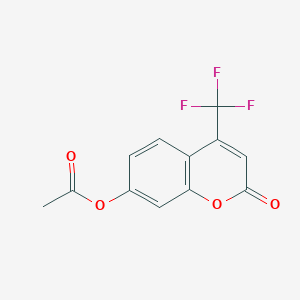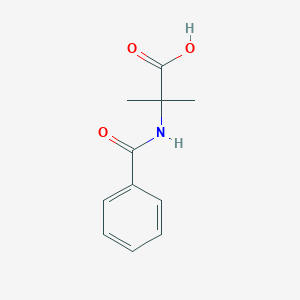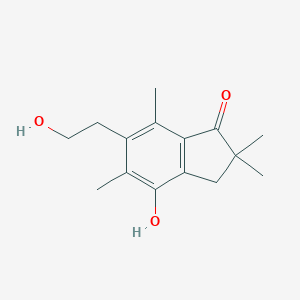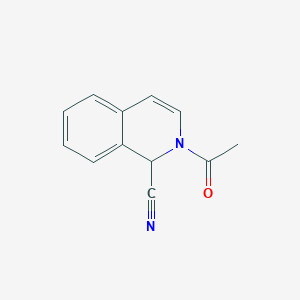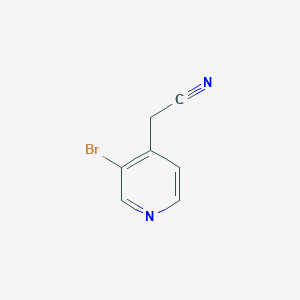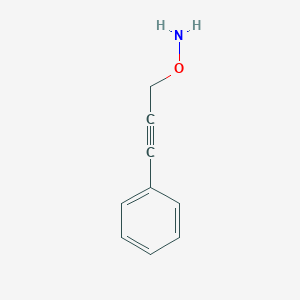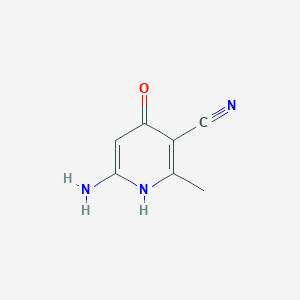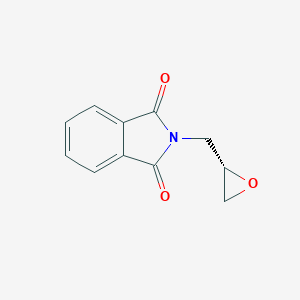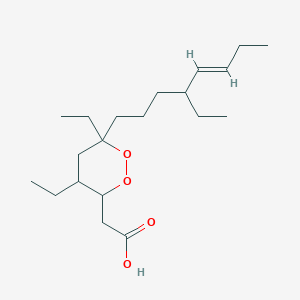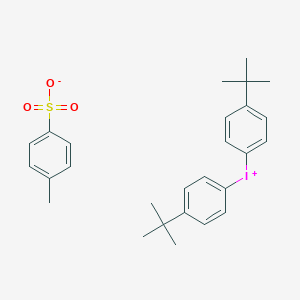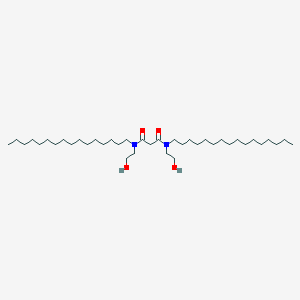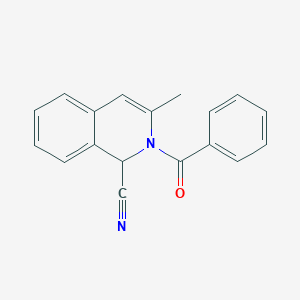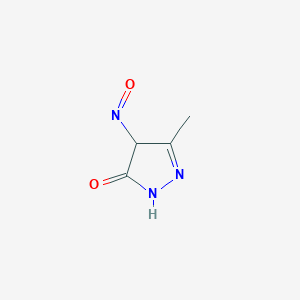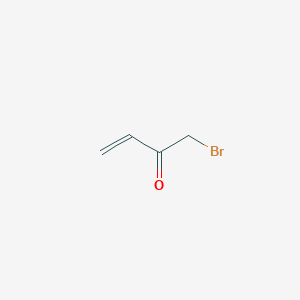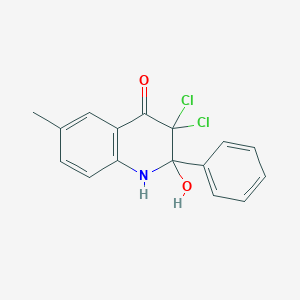
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DHMPhQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This quinoline derivative has been synthesized using various methods and has shown promising results in several studies.
Mécanisme D'action
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and cancer progression. Additionally, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, decreasing oxidative stress, and inducing apoptosis in cancer cells. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has limited stability in aqueous solutions and may require special handling to prevent degradation.
Orientations Futures
For 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one research could include investigating its effects on other signaling pathways involved in inflammation and cancer progression, optimizing its synthesis method for higher yields and purity, and exploring its potential for combination therapy with other drugs. Additionally, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one could be studied for its potential as a diagnostic tool for cancer detection and monitoring.
Méthodes De Synthèse
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized by several methods, including the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde in the presence of ammonium acetate, followed by the reaction with methyl anthranilate. Another method involves the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde and phenylhydrazine in the presence of acetic acid, followed by the reaction with methyl anthranilate. These methods have been optimized to obtain a high yield of 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one.
Applications De Recherche Scientifique
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help in the treatment of inflammatory diseases and cancer. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
147779-27-9 |
|---|---|
Nom du produit |
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one |
Formule moléculaire |
C16H13Cl2NO2 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13Cl2NO2/c1-10-7-8-13-12(9-10)14(20)15(17,18)16(21,19-13)11-5-3-2-4-6-11/h2-9,19,21H,1H3 |
Clé InChI |
CMRXBQQDQCZSRC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O |
SMILES canonique |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O |
Synonymes |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-hydroxy-6-methyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



